ethyl 4-[4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound that features a naphthothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the carbamoyl and benzenesulfonyl groups. The final step involves the esterification of the piperazine-1-carboxylate. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate: Unique due to its specific naphthothiazole core and functional groups.
Naphthothiazole derivatives: Share the core structure but differ in functional groups, leading to varied biological activities.
Benzenesulfonyl piperazine derivatives: Similar in having the benzenesulfonyl and piperazine moieties but lack the naphthothiazole core.
Uniqueness
The uniqueness of this compound lies in its combination of the naphthothiazole core with the benzenesulfonyl and piperazine groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S2/c1-2-34-25(31)28-13-15-29(16-14-28)36(32,33)19-10-7-18(8-11-19)23(30)27-24-26-22-20-6-4-3-5-17(20)9-12-21(22)35-24/h3-8,10-11H,2,9,12-16H2,1H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJOUNDYJLVGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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